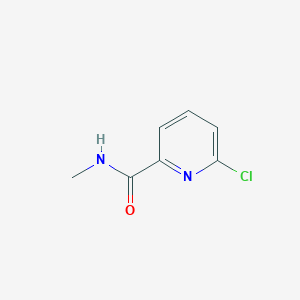

6-chloro-N-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDCYXWZXSTONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845306-04-9 | |

| Record name | 6-chloro-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methylpyridine-2-carboxamide, with CAS number 845306-04-9, is a substituted picolinamide that serves as a crucial intermediate in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring and a methylcarboxamide group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant applications in the development of therapeutic agents, particularly as a key intermediate for multi-kinase inhibitors and potential histamine H3 receptor ligands.

Physicochemical and Safety Data

Accurate physicochemical data is essential for the effective use of any chemical intermediate in research and development. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 845306-04-9 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMF |

Safety and Handling Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Key safety information is summarized from available Safety Data Sheets (SDS).

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through a two-step process starting from 6-chloropicolinic acid. This common synthetic route involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: To a solution of 6-chloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.

-

Amidation: The crude acyl chloride is redissolved in an anhydrous aprotic solvent like DCM. In a separate flask, a solution of methylamine (e.g., 2M in THF or a 40% aqueous solution) (2.0-2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM is prepared and cooled to 0 °C. The acyl chloride solution is then added dropwise to the methylamine solution. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹H NMR spectral data provides characteristic signals for the protons in the molecule.[1]

| ¹H NMR Data | |

| Proton | Chemical Shift (δ, ppm) |

| Pyridine-H3 | ~8.15 (d) |

| Pyridine-H4 | ~7.85 (t) |

| Pyridine-H5 | ~7.50 (d) |

| NH | ~8.40 (br s) |

| N-CH₃ | ~3.00 (d) |

| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument. |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key building block for the synthesis of biologically active compounds. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Intermediate in the Synthesis of Sorafenib and its Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] It functions by inhibiting several tyrosine protein kinases involved in tumor progression and angiogenesis, such as Raf kinases and VEGFR. The core structure of Sorafenib contains a picolinamide moiety. While Sorafenib itself features a 4-phenoxy linkage, the synthesis of numerous analogues and related kinase inhibitors utilizes intermediates like this compound.

Experimental Protocol: General Synthesis of a Sorafenib Analogue

-

SNAr Reaction: this compound (1.0 eq) is reacted with a substituted phenol (e.g., 4-aminophenol) (1.0-1.2 eq) in the presence of a strong base such as potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

-

Urea Formation: The resulting amino-phenoxy-picolinamide intermediate is then reacted with a substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in a solvent like dichloromethane (DCM) at room temperature to form the final urea linkage.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Mechanism of Action of Sorafenib

Sorafenib exerts its anti-cancer effects by targeting the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation. It also inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).

Precursor for Histamine H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3] As such, H3 receptor antagonists and inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy, by enhancing wakefulness and cognitive functions.[4] Many potent H3 receptor ligands feature a piperidine ring connected to an aromatic core. This compound can serve as a precursor to such compounds, where the chlorine atom is displaced by a piperidine-containing nucleophile.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is demonstrated in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors like Sorafenib and as a potential precursor for novel histamine H3 receptor ligands. The straightforward synthesis of this compound, combined with the reactivity of its chloro-substituent, makes it an important tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of new therapeutic agents.

References

- 1. This compound(845306-04-9) 1H NMR spectrum [chemicalbook.com]

- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 6-chloro-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-chloro-N-methylpyridine-2-carboxamide, a substituted picolinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized, yet detailed, experimental protocols for the determination of key physicochemical parameters. Furthermore, representative workflows for its synthesis and property determination are visualized to aid in research and development efforts.

Core Physicochemical Properties

This compound, with the CAS number 845306-04-9, is a small molecule featuring a chlorinated pyridine ring functionalized with a methylcarboxamide group.[1][2] Its fundamental properties are crucial for understanding its behavior in chemical and biological systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₇ClN₂O | [1][2] | |

| Molecular Weight | 170.6 g/mol | [1] | |

| Appearance | Light-yellow to yellow solid or liquid | Experimental | [3] |

| Melting Point | Data not available | ||

| Boiling Point | Data not available | ||

| Solubility | Data not available | ||

| pKa | Data not available | ||

| logP | Data not available |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physicochemical properties of pyridine carboxamide derivatives.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid substance transitions to a liquid state.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a substance in a particular solvent.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is a common technique for determining the lipophilicity of a compound.

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating them.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the compound.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Visualized Workflows and Pathways

Representative Synthesis of a Chloro-N-methylpicolinamide

Caption: A representative synthesis workflow for a chloro-N-methylpicolinamide.

General Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound using the shake-flask method.

Caption: Generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 6-chloro-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 6-chloro-N-methylpyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from the commercially available 6-chloropyridine-2-carboxylic acid. The methodology outlined herein is based on established chemical principles for amide bond formation, providing a robust and reproducible pathway to the target compound.

Physicochemical and Safety Data

Quantitative and safety data for the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Starting Material and Product

| Property | 6-chloropyridine-2-carboxylic acid | This compound |

| CAS Number | 4684-94-0 | 845306-04-9 |

| Molecular Formula | C₆H₄ClNO₂ | C₇H₇ClN₂O |

| Molecular Weight | 157.56 g/mol | 170.60 g/mol |

| Appearance | White to off-white crystalline powder | Off-white to light yellow solid |

| Melting Point | 104-108 °C | Not reported |

Table 2: Reagent Data

| Reagent | Thionyl chloride (SOCl₂) | Methylamine (CH₃NH₂) |

| CAS Number | 7719-09-7 | 74-89-5 |

| Molecular Formula | SOCl₂ | CH₃NH₂ |

| Molecular Weight | 118.97 g/mol | 31.06 g/mol |

| Boiling Point | 79 °C | -6.3 °C |

| Density | 1.636 g/mL | 0.662 g/mL (as liquid at -10.8 °C) |

| Hazards | Corrosive, Lachrymator, Reacts violently with water | Flammable gas, Corrosive |

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 6-chloropyridine-2-carboxylic acid by converting it into the more reactive acid chloride. The second step is the amidation of the resulting acid chloride with methylamine to yield the final product.

Unraveling the Role of 6-chloro-N-methylpyridine-2-carboxamide: A Synthetic Intermediate Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-chloro-N-methylpyridine-2-carboxamide is a heterocyclic organic compound that has found its utility primarily as a chemical intermediate in the synthesis of more complex, biologically active molecules. Despite its application in the development of pharmacologically relevant compounds, a comprehensive, publicly available body of research detailing its intrinsic mechanism of action, specific biological targets, and associated signaling pathways is currently unavailable. This guide consolidates the existing information on this compound, focusing on its role as a synthetic building block and highlighting the absence of data on its direct pharmacological effects.

Current Understanding: A Key Synthetic Reagent

The primary role of this compound in the scientific literature is that of a reagent in multi-step synthetic procedures. Its chemical structure provides a reactive scaffold for the elaboration of more complex molecular architectures.

One notable application is in the synthesis of substituted piperidines designed as histamine H3 receptor ligands.[1] These ligands are of interest for their potential therapeutic applications in neurological and psychiatric disorders. The synthesis of such compounds often involves the coupling of this compound with other chemical moieties to construct the final pharmacologically active agent.

The synthetic workflow for such processes can be generalized as follows:

References

The Emergence of a Key Building Block: A Technical Overview of 6-chloro-N-methylpyridine-2-carboxamide

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the discovery and development of novel therapeutics often hinge on the availability of versatile chemical intermediates. One such compound, 6-chloro-N-methylpyridine-2-carboxamide, has emerged as a critical precursor in the synthesis of advanced drug candidates, particularly in the realm of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the discovery, history, and synthetic utility of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

While not a therapeutic agent in its own right, this compound has a significant history as a key intermediate. Its primary role has been in the construction of complex molecules targeting the histamine H3 receptor, a G protein-coupled receptor that modulates the release of various neurotransmitters in the central nervous system. As such, antagonists of the H3 receptor are actively being investigated for the treatment of a range of conditions, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and sleep-wake cycle disorders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 845306-04-9 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Core Synthetic Applications

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the building of larger molecular architectures. This reactivity has been extensively exploited in the development of histamine H3 receptor antagonists.

A notable example of its application is in the synthesis of potent histamine H3 receptor antagonists containing a piperidine moiety. The general synthetic strategy involves the reaction of this compound with a substituted piperidine derivative.

Below is a generalized workflow for the synthesis of a histamine H3 receptor antagonist using this key intermediate.

Experimental Protocols

Synthesis of a Histamine H3 Receptor Antagonist via Nucleophilic Aromatic Substitution

The following protocol is a representative example of the synthesis of a histamine H3 receptor antagonist using this compound.

Materials:

-

This compound

-

4-(1-Methylpiperidin-4-yl)piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 4-(1-methylpiperidin-4-yl)piperidine (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired histamine H3 receptor antagonist.

Biological Context: Histamine H3 Receptor Signaling

The therapeutic potential of compounds synthesized from this compound is rooted in their ability to antagonize the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release.

A Technical Guide to the Spectroscopic Characterization of 6-chloro-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-N-methylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | e.g., d | e.g., 3H | e.g., -CH₃ |

| Value | e.g., t | e.g., 1H | e.g., Pyridine-H |

| Value | e.g., d | e.g., 1H | e.g., Pyridine-H |

| Value | e.g., s (br) | e.g., 1H | e.g., -NH |

Note: Specific chemical shift values, multiplicities, and integrations are available from spectral databases such as ChemicalBook. The assignments are predicted based on the chemical structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Value | e.g., -CH₃ |

| Value | e.g., Pyridine-C |

| Value | e.g., Pyridine-C |

| Value | e.g., Pyridine-C |

| Value | e.g., Pyridine-C-Cl |

| Value | e.g., Pyridine-C-CONH |

| Value | e.g., C=O |

Note: Specific chemical shift values are available from spectral databases such as ChemicalBook. The assignments are predicted based on the chemical structure.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Value | e.g., Strong, Broad | N-H Stretch |

| Value | e.g., Strong | C-H Stretch (Aromatic) |

| Value | e.g., Strong | C-H Stretch (Aliphatic) |

| Value | e.g., Strong | C=O Stretch (Amide I) |

| Value | e.g., Medium | N-H Bend (Amide II) |

| Value | e.g., Medium | C=C and C=N Stretch (Pyridine ring) |

| Value | e.g., Strong | C-Cl Stretch |

Note: Specific peak positions and intensities are available from spectral databases such as ChemicalBook.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| e.g., 170.5 | [M]⁺ (Molecular ion) |

| Value | Fragment ion |

| Value | Fragment ion |

Note: The molecular weight of this compound (C₇H₇ClN₂O) is approximately 170.59 g/mol . The mass spectrum would show the molecular ion peak and various fragment ions.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

A plausible synthetic route for this compound can be adapted from methods for preparing similar pyridine carboxamides. One such method involves the amidation of a corresponding ester.

Step 1: Esterification of 6-chloropicolinic acid 6-chloropicolinic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester, such as methyl 6-chloropicolinate.

Step 2: Amidation of the ester The resulting ester is then reacted with an aqueous solution of methylamine. This reaction typically proceeds at room temperature to yield the final product, this compound.

The synthesis workflow is visualized in the diagram below.

References

Potential Research Applications of 6-chloro-N-methylpyridine-2-carboxamide: A Technical Guide

Disclaimer: Direct experimental data on the biological activities and research applications of 6-chloro-N-methylpyridine-2-carboxamide is limited in publicly available scientific literature. This guide, therefore, presents potential research applications based on the reported activities of structurally similar pyridine-2-carboxamide derivatives. The experimental protocols provided are representative examples from studies on these related compounds and would require optimization for the specific molecule of interest.

Introduction

This compound is a small molecule belonging to the pyridine carboxamide class of compounds. This chemical family has garnered significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. The core structure, consisting of a pyridine ring linked to a carboxamide group, serves as a valuable scaffold for the development of novel therapeutic agents and research tools. The presence of a chlorine atom at the 6-position and an N-methyl group on the carboxamide are key structural features that can influence the compound's physicochemical properties and biological target interactions.

This technical guide explores the potential research applications of this compound by examining the established biological activities of its close structural analogs. The information presented aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential avenues for investigation and the methodologies that could be employed.

Potential Therapeutic Areas and Biological Activities

Based on the activities of related pyridine-2-carboxamide derivatives, this compound holds potential for investigation in several key therapeutic areas.

Oncology

Recent studies have highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of key signaling proteins implicated in cancer.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have demonstrated strong HPK1 inhibitory activity, leading to enhanced T-cell activation and robust anti-tumor efficacy in preclinical models when combined with anti-PD-1 therapy.[1]

-

SHP2 Allosteric Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways and is a target for cancer therapy. Novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, exhibiting excellent anti-proliferative effects in cancer cell lines and in vivo antitumor efficacy in xenograft models.[2]

-

Antiproliferative Activity: Derivatives of 6-chloro-purines containing a carboxamide moiety have shown selective antiproliferative activities against human lung cancer cell lines.[3]

Potential Signaling Pathway Inhibition:

Antimicrobial and Antiviral Activities

The pyridine carboxamide scaffold is a common feature in many compounds with demonstrated antimicrobial and antiviral properties.

-

Antibacterial Activity: Various pyridine derivatives have shown potent antibacterial properties.[4][5] For instance, certain bipyridine derivatives have displayed moderate activity against Klebsiella pneumoniae and Staphylococcus aureus.[6] Other studies have identified pyridothienopyrimidine derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7]

-

Antifungal Activity: Pyridine carboxamides have been investigated as potential antifungal agents, with some derivatives showing inhibitory activity against fungal strains like Candida albicans.[4][8] A notable mechanism of action for some pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9]

-

Antiviral Activity: The pyridine nucleus is present in numerous compounds with antiviral properties.[5]

Data on Structurally Related Compounds

To provide a clearer perspective on the potential of this compound, the following tables summarize quantitative data from studies on its structural analogs.

Table 1: Anticancer Activity of Related Pyridine Carboxamide Derivatives

| Compound Class | Target | Assay | Activity | Reference |

| Pyridine-2-carboxamide analogues | HPK1 | Enzymatic Assay (In vitro) | Strong inhibitory activity | [1] |

| Pyridine-2-carboxamide analogues | HPK1 | Cellular Assay (In vitro) | Strong inhibitory activity | [1] |

| Substituted pyridine carboxamide derivatives | SHP2 | Enzymatic Assay (In vitro) | IC50 = 0.13 nM (for compound C6) | [2] |

| Substituted pyridine carboxamide derivatives | MV-4-11 cell line | Antiproliferative Assay (In vitro) | IC50 = 3.5 nM (for compound C6) | [2] |

| 6-chloro-purine-8-carboxamides | A549 lung cancer cells | Antiproliferative Assay (In vitro) | IC50 = 2.80 µM (for compound 8) | [3] |

Table 2: Antimicrobial Activity of Related Pyridine Carboxamide Derivatives

| Compound Class | Organism | Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | [10] |

| Pyridine carboxamide derivatives | Botrytis cinerea SDH | IC50 = 5.6 mg/L (17.3 µM) (for compound 3f) | [9] |

| Pyridothienopyrimidine derivatives | E. coli DNA gyrase | IC50 = 3.44 µM (for compound 4a) | [7] |

| Pyridothienopyrimidine derivatives | E. coli topoisomerase IV | IC50 = 14.46 µM (for compound 4a) | [7] |

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for structurally similar pyridine carboxamide derivatives. These would serve as a starting point for the investigation of this compound.

General Synthesis of Pyridine-2-Carboxamides

A common synthetic route involves the amidation of a pyridine-2-carboxylic acid derivative.

General Experimental Workflow for Synthesis:

Methodology:

-

Activation of the Carboxylic Acid: 6-chloropyridine-2-carboxylic acid is converted to a more reactive species, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) at room temperature or under reflux.

-

Amidation: The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Kinase Inhibition Assay (Example: HPK1)

This protocol is a representative method for assessing the inhibitory activity of the compound against a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant human HPK1 enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound (this compound) dissolved in DMSO. A multi-well plate (e.g., 384-well) is used for the assay.

-

Assay Procedure:

-

A solution of the HPK1 enzyme is pre-incubated with varying concentrations of the test compound in the kinase buffer for a specified period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

The reaction is stopped by adding a stop solution (e.g., containing EDTA).

-

The extent of substrate phosphorylation is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO alone). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines a standard method for determining the minimum concentration of a compound required to inhibit the growth of a specific bacterium.

Methodology:

-

Bacterial Strains and Media: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Procedure:

-

The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

The plate is incubated at 37 °C for 18-24 hours.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet widely reported, the extensive research on its structural analogs provides a strong rationale for its investigation in several key areas of drug discovery and chemical biology. The pyridine-2-carboxamide scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various biological targets. The potential applications in oncology, particularly in the burgeoning field of immunotherapy, and as a source of novel antimicrobial agents are especially compelling. The synthetic accessibility of this compound class and the availability of robust in vitro and in vivo screening methodologies make this compound an attractive candidate for further research and development. Future studies are warranted to elucidate the specific biological targets and therapeutic potential of this particular molecule.

References

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Theoretical Exploration of 6-chloro-N-methylpyridine-2-carboxamide: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-chloro-N-methylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the pyridine carboxamide scaffold in pharmacologically active compounds. In the absence of extensive experimental data on this specific molecule, this paper outlines a theoretical study based on established computational methodologies, including Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide also presents a putative synthesis protocol and discusses potential biological activities based on analyses of structurally related compounds. All theoretical data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Pyridine carboxamide derivatives are a significant class of compounds in drug discovery and materials science, known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a chloro-substituent and an N-methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the theoretical characterization of this compound, providing predicted data to facilitate further experimental investigation.

Molecular Structure and Computational Details

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations. A common method for such calculations on similar molecules involves the B3LYP functional with a 6-311++G(d,p) basis set.[1][2]

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established protocols for similar compounds. A common method involves the amidation of a pyridine carboxylic acid derivative.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: To a solution of 6-chloropyridine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Amidation: In a separate flask, dissolve methylamine (2 equivalents) in dichloromethane and cool to 0 °C. Add the freshly prepared 6-chloropyridine-2-carbonyl chloride solution dropwise to the methylamine solution.

-

Workup: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.

Spectroscopic Analysis (Theoretical)

Theoretical vibrational and electronic spectra provide valuable insights into the molecular structure and properties. These spectra can be predicted using DFT calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The theoretical vibrational frequencies can be calculated and assigned based on the potential energy distribution (PED).

Table 1: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3300 | N-H Stretch |

| ~3100-3000 | C-H Stretch (aromatic) |

| ~2950 | C-H Stretch (methyl) |

| ~1680 | C=O Stretch (amide I) |

| ~1580 | C=C/C=N Stretch (pyridine ring) |

| ~1540 | N-H Bend (amide II) |

| ~1450 | CH₃ Bend |

| ~1250 | C-N Stretch |

| ~1100 | C-Cl Stretch |

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural confirmation of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | ¹H Chemical Shift | ¹³C Chemical Shift |

| Pyridine-H3 | ~7.8 | ~125 |

| Pyridine-H4 | ~7.9 | ~140 |

| Pyridine-H5 | ~7.5 | ~122 |

| N-CH₃ | ~3.0 | ~26 |

| C=O | - | ~164 |

| Pyridine-C2 | - | ~152 |

| Pyridine-C6 | - | ~150 |

UV-Vis Spectroscopy

The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT).

Table 3: Predicted Electronic Absorption Wavelength and Transitions

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~270 | > 0.1 | π → π |

| ~230 | > 0.2 | π → π |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.

Table 4: Predicted Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

HOMO-LUMO Relationship Diagram

Caption: Energy level diagram for HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The MEP surface is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the regions around the oxygen and nitrogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms are electron-poor (positive potential).

Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β₀) can be calculated to assess the NLO activity of the molecule. Compounds with significant NLO properties have potential applications in optoelectronics.

Potential Biological Activity

While no specific biological data for this compound was found, related pyridine carboxamide derivatives have shown promising activity as:

-

Antifungal Agents: Some pyridine carboxamides act as succinate dehydrogenase inhibitors.[3]

-

Urease Inhibitors: Certain derivatives have shown potent urease inhibitory action.[4][5][6]

-

Antitubercular Agents: Imidazo[1,2-a]pyridine-2-carboxamides have been evaluated against Mycobacterium tuberculosis.[7]

Molecular docking studies on analogous compounds suggest that the pyridine nitrogen and the carboxamide group are often involved in key hydrogen bonding interactions with protein targets.[3][4][8]

Potential Drug Discovery Pathway

Caption: A generalized workflow for drug discovery.

Conclusion

This technical guide has presented a comprehensive theoretical overview of this compound. Through the application of computational methods benchmarked against similar molecules, we have predicted its structural, spectroscopic, and electronic properties. The provided hypothetical synthesis and characterization data serve as a valuable resource for researchers aiming to explore this and related compounds. The analysis of potential biological activities, based on the known pharmacology of the pyridine carboxamide scaffold, suggests that this molecule may be a promising candidate for further investigation in the development of novel therapeutic agents. Future experimental work is warranted to validate these theoretical findings.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | Semantic Scholar [semanticscholar.org]

- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]

- 7. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

solubility of 6-chloro-N-methylpyridine-2-carboxamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-N-methylpyridine-2-carboxamide, a key consideration for its application in pharmaceutical and chemical research. Due to the limited availability of public domain data on the specific solubility of this compound, this document outlines a robust experimental framework for determining its solubility in various solvents. The methodologies described herein are standard in the field and can be readily adapted for the precise quantification of this compound solubility.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is presented as a template to be populated with experimentally determined values. It illustrates the recommended format for presenting such data for clear comparison across different solvent systems and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |

| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |

| Ethyl Acetate | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | HPLC-UV |

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and common technique for the quantification of organic compounds.

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax). Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system and record the peak areas.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Ligands Using 6-chloro-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of potent histamine H3 (H3) receptor ligands utilizing 6-chloro-N-methylpyridine-2-carboxamide as a key starting material. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a significant target for the development of therapeutics for a range of neurological disorders. The pyridine-2-carboxamide scaffold has been identified as a promising pharmacophore for H3 receptor antagonists.

Introduction to this compound in H3 Receptor Ligand Synthesis

This compound serves as a versatile building block for the synthesis of a variety of histamine H3 receptor ligands. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties, which are crucial for interaction with the H3 receptor. A common synthetic strategy involves the reaction of this compound with substituted piperazines to yield potent H3 receptor antagonists.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ subunits of the G protein can directly interact with and inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release. As a presynaptic autoreceptor, the H3 receptor provides negative feedback on histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of 6-(4-methylpiperazin-1-yl)-N-methylpyridine-2-carboxamide

This protocol describes the synthesis of a histamine H3 receptor antagonist via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthesis of a histamine H3 receptor antagonist.

Materials:

-

This compound

-

1-methylpiperazine

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

A mixture of this compound (1.0 equivalent) and 1-methylpiperazine (5.0 equivalents) in pyridine (10 volumes) is heated to 130 °C in a sealed tube for 16 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate to afford the desired product, 6-(4-methylpiperazin-1-yl)-N-methylpyridine-2-carboxamide.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the in vitro biological activity of a series of histamine H3 receptor ligands synthesized from 6-substituted-N-methylpyridine-2-carboxamides. The binding affinity is expressed as the inhibitor constant (Ki) at the human histamine H3 receptor.

| Compound ID | R Group (at position 6 of pyridine) | hH3 Ki (nM) |

| 1 | 4-Methylpiperazin-1-yl | 15 |

| 2 | Piperazin-1-yl | 30 |

| 3 | 4-Ethylpiperazin-1-yl | 25 |

| 4 | 4-(2-Hydroxyethyl)piperazin-1-yl | 50 |

| 5 | (S)-3-Methylpiperazin-1-yl | 10 |

| 6 | (R)-3-Methylpiperazin-1-yl | 45 |

| 7 | 3,5-Dimethylpiperazin-1-yl | 22 |

| 8 | Homopiperazin-1-yl | 80 |

Data is representative and compiled for illustrative purposes based on typical findings for this class of compounds.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of potent and selective histamine H3 receptor antagonists. The straightforward nucleophilic aromatic substitution reaction with various piperazine derivatives allows for the generation of a diverse library of compounds for structure-activity relationship studies and lead optimization in drug discovery programs targeting the histamine H3 receptor. The provided protocols and data serve as a foundational guide for researchers in this field.

Application Note: Protocols for Amide Coupling with 6-Chloropyridine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug development.[1][2][3] Pyridine carboxamides, in particular, are key structural motifs in numerous pharmacologically active compounds. This document provides detailed protocols for the synthesis of amides derived from 6-chloropyridine-2-carboxylic acid, a common heterocyclic building block. The synthesis involves the coupling of this carboxylic acid with a primary or secondary amine.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2][4] Therefore, the carboxylic acid must first be activated using a "coupling reagent." This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC and uronium/aminium salts like HATU.[1][5] This note details two robust protocols using these common reagents and provides comparative data to guide reagent selection.

General Principles of Amide Coupling

The fundamental strategy for amide bond formation involves two key steps:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium salts). Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used to increase efficiency and minimize side reactions like racemization.[5][6]

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acids formed during the reaction.[2][7]

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. growingscience.com [growingscience.com]

- 4. Khan Academy [khanacademy.org]

- 5. peptide.com [peptide.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Amide Synthesis [fishersci.co.uk]

Application of 6-chloro-N-methylpyridine-2-carboxamide Scaffolds in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-N-methylpyridine-2-carboxamide core is a versatile scaffold that serves as a foundational structure for a diverse range of pharmacologically active agents. Its unique chemical properties, including the presence of a pyridine ring and a chlorine atom, allow for extensive chemical modifications, making it an invaluable starting point for the synthesis of targeted therapies. This document provides an overview of the application of this scaffold in drug discovery, focusing on its utility in developing kinase inhibitors, P2X7 receptor antagonists, and succinate dehydrogenase inhibitors. Detailed experimental protocols for the evaluation of these compounds are also provided.

Kinase Inhibitors: Targeting Oncogenic Signaling

Derivatives of the chloro-pyridine-carboxamide scaffold have shown significant promise as potent inhibitors of various kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Application: Dual Src/Abl Kinase Inhibition

One of the most notable applications of this scaffold is in the development of dual inhibitors of Src and Abl kinases. These non-receptor tyrosine kinases are implicated in the signaling pathways that drive cell proliferation, survival, and migration in several cancers, particularly chronic myelogenous leukemia (CML). The compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) is a powerful example of a drug whose development was influenced by this structural class, demonstrating potent antitumor activity.[1]

Quantitative Data for Representative Src/Abl Inhibitors

| Compound Reference | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| BMS-354825 | Src, Abl | <1 | K562 | [1] |

Signaling Pathway: Src/Abl Kinase Cascade

Src and Abl kinases are key components of intracellular signaling pathways that relay signals from growth factor receptors to downstream effectors, ultimately influencing gene expression and cytoskeletal dynamics.[2][3][4] In cancer, the aberrant activation of these kinases, such as through the BCR-ABL fusion protein in CML, leads to uncontrolled cell growth and resistance to apoptosis.[3][5] Dual inhibitors can block these pathological signals, representing a critical therapeutic strategy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant Src or Abl kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[6]

P2X7 Receptor Antagonists: Modulating Neuroinflammation

The 6-chloro-pyridine-carboxamide scaffold has also been utilized in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is linked to inflammatory and neuropathic pain conditions.

Application: Anti-inflammatory and Analgesic Agents

A series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists have been developed and shown to be potent inhibitors in both calcium flux and whole-blood IL-1β release assays.[7] These compounds have the potential to be developed into treatments for various inflammatory disorders.

Quantitative Data for a Representative P2X7 Antagonist

| Compound Class | Assay Type | Species | IC50 (nM) | Reference |

| Quinoline-5-carboxamide | Ca2+ flux | Human | 1.8 | [7] |

| Quinoline-5-carboxamide | IL-1β release | Human | 3.2 | [7] |

Signaling Pathway: P2X7 Receptor Activation

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca2+ and Na+ and an efflux of K+.[8] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, which leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Antagonists of the P2X7 receptor can block these inflammatory signals.

Experimental Protocol: Calcium Influx Assay

This protocol measures the ability of an antagonist to block agonist-induced calcium influx through the P2X7 receptor.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 monocytes)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

P2X7 receptor agonist (e.g., BzATP)

-

Test compound (serially diluted)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture cells expressing the P2X7 receptor in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).[11]

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the P2X7 antagonist for 15-30 minutes.[11]

-

Agonist Stimulation: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a P2X7 agonist to stimulate calcium influx.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[11]

Succinate Dehydrogenase Inhibitors: Novel Antifungal Agents

The 6-chloro-pyridine-carboxamide scaffold is also a key component of novel antifungal compounds that target succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.

Application: Agricultural and Clinical Antifungals

Novel pyridine carboxamides, such as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, have demonstrated significant in vitro and in vivo antifungal activity against various plant pathogenic fungi, including Botrytis cinerea.[12] These compounds act as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt fungal respiration.[13][14][15]

Quantitative Data for a Representative SDHI

| Compound Reference | Target Enzyme | Target Organism | IC50 (µM) | Reference |

| 3f | Succinate Dehydrogenase | Botrytis cinerea | 17.3 | [12] |

Signaling Pathway: Fungal Mitochondrial Respiration

Succinate dehydrogenase is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[16][17][18] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool, which is essential for ATP production.[15] By inhibiting SDH, these pyridine carboxamide derivatives block fungal respiration, leading to energy depletion and cell death.[16][19]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of a fungicide required to inhibit the growth of a target fungus by 50% (EC50).

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) medium

-

Test compound (stock solution in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compound. Pour the amended agar into sterile petri dishes.

-

Fungal Inoculation: From a fresh, actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug in the center of each test and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus.

-

Growth Measurement: After a defined incubation period, when the fungal colony on the control plate has reached a suitable size, measure the diameter of the fungal colonies on all plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration relative to the control. The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.[20]

General Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutics based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unife.it [iris.unife.it]

- 9. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-chloro-N-methylpyridine-2-carboxamide in Research and Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 6-chloro-N-methylpyridine-2-carboxamide, a key intermediate in the synthesis of various biologically active molecules. This document outlines the synthesis, characterization, and potential applications of this compound, supported by detailed experimental protocols and data presentation.

Introduction

This compound (CAS No. 845306-04-9) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a reactive chlorine atom and an amide functionality, allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutic agents.[1] Pyridine carboxamides are known to exhibit a wide range of biological activities, and this particular scaffold has been utilized in the synthesis of compounds targeting various receptors and enzymes. For instance, it is a reagent in the synthesis of substituted piperidines as histamine H3 receptor ligands for treating neurological and psychiatric disorders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.

| Property | Value | Reference |

| CAS Number | 845306-04-9 | [2] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Data can be predicted based on similar structures | [4][5][6] |

| IR Spectroscopy | Characteristic peaks for C=O (amide), C-N, C-Cl, and aromatic C-H bonds are expected. | General knowledge |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 171.03 | Calculated |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 6-chloropyridine-2-carboxylic acid via an amide coupling reaction. The reaction proceeds in two main steps: activation of the carboxylic acid and subsequent reaction with methylamine.

Materials:

-

6-chloropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methylamine solution (e.g., 2 M in THF or 40 wt. % in H₂O)

-